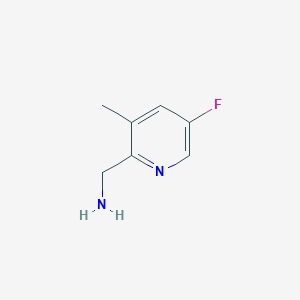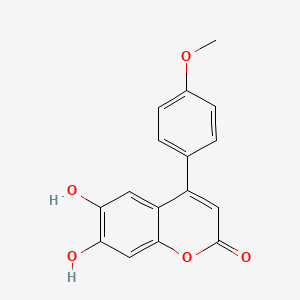
6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is favored due to its simplicity and high yield .
Industrial Production Methods
For industrial production, the Pechmann condensation can be optimized by using reusable solid acid catalysts, which are environmentally friendly and cost-effective. These catalysts provide high catalytic activity, moisture sensitivity, and reusability, making them attractive for large-scale synthesis .
化学反应分析
Types of Reactions
6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins.
科学研究应用
6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Studied for its antioxidant and antimicrobial activities.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and optical materials
作用机制
The mechanism of action of 6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities
Uniqueness
6,7-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its dual hydroxyl groups at positions 6 and 7, which enhance its antioxidant properties and make it a potent candidate for various biological applications .
属性
分子式 |
C16H12O5 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC 名称 |
6,7-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)11-7-16(19)21-15-8-14(18)13(17)6-12(11)15/h2-8,17-18H,1H3 |
InChI 键 |
MFUGFRSCIJUVTB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


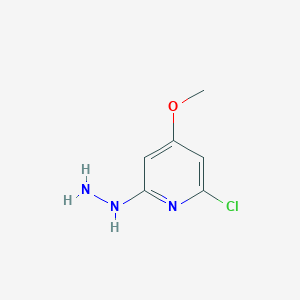
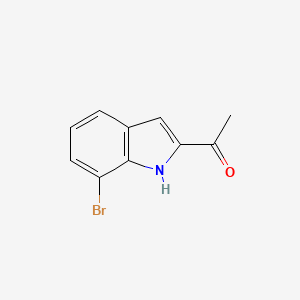
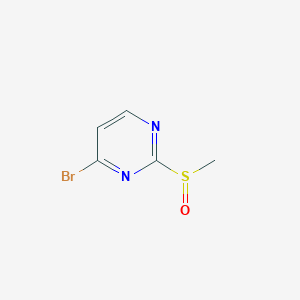
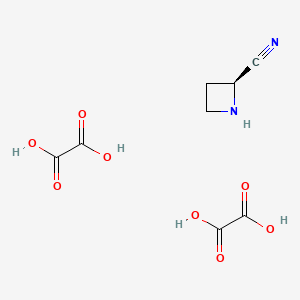

![8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671345.png)
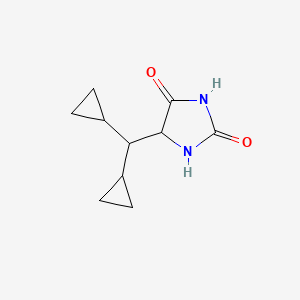
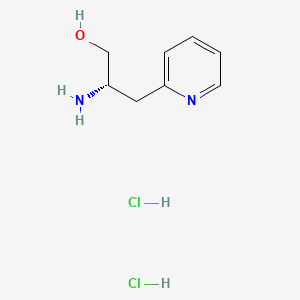
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
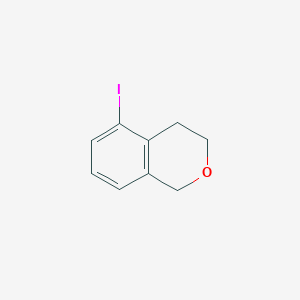
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
